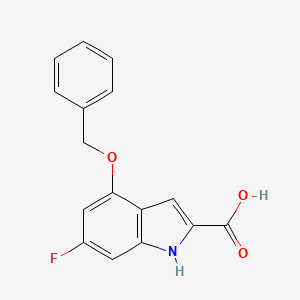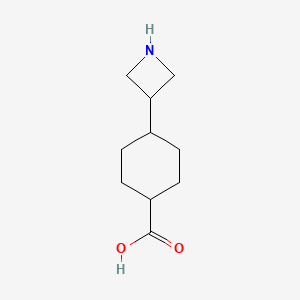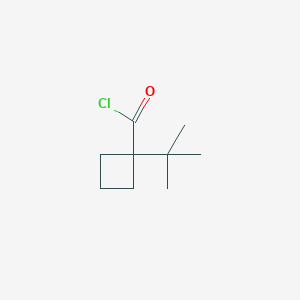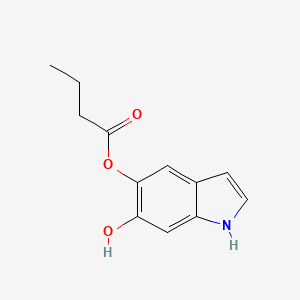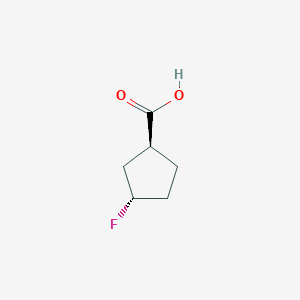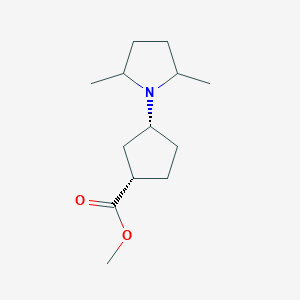
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate is a complex organic compound It features a cyclopentane ring substituted with a carboxylate group and a pyrrolidine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the cyclopentane ring, followed by the introduction of the carboxylate group. The pyrrolidine ring can be synthesized separately and then attached to the cyclopentane ring through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclopentane derivatives or pyrrolidine-containing molecules. Examples could be:
- Cyclopentane-1-carboxylate derivatives
- Pyrrolidine-1-carboxylate derivatives
Uniqueness
The uniqueness of Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate lies in its specific substitution pattern and stereochemistry, which could confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h9-12H,4-8H2,1-3H3/t9?,10?,11-,12+/m0/s1 |
InChI Key |
VGIAFHCQEODXKC-MMVSWEMESA-N |
Isomeric SMILES |
CC1CCC(N1[C@@H]2CC[C@@H](C2)C(=O)OC)C |
Canonical SMILES |
CC1CCC(N1C2CCC(C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
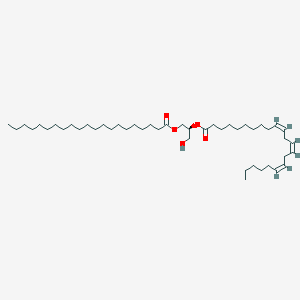
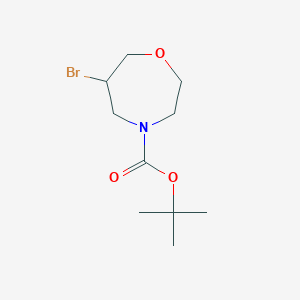
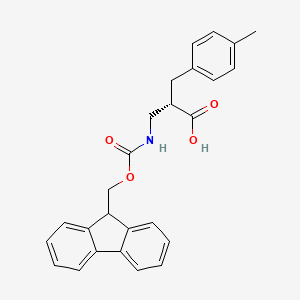
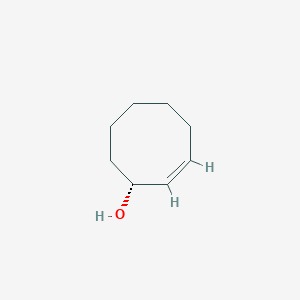
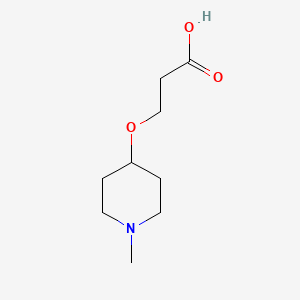
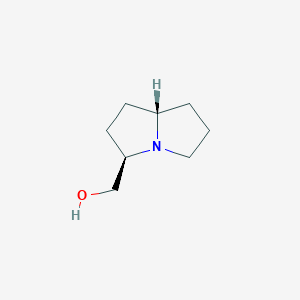
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
